molecular formula C18H22N2O4 B4969498 N,N'-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide

N,N'-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide

Cat. No. B4969498
M. Wt: 330.4 g/mol
InChI Key: TTYYPIFEVLMPHY-UHFFFAOYSA-N
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Description

N,N'-bis(2-furylmethyl)-1,4-cyclohexanedicarboxamide, also known as 'FDCA', is a small molecule that has shown promising results in scientific research applications. FDCA is a cyclic amide derivative that has been synthesized using several methods and has demonstrated potential in various fields of research.

Mechanism of Action

The mechanism of action of FDCA is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. FDCA has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
FDCA has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have anti-inflammatory and anti-oxidant effects, which make it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

FDCA has several advantages in lab experiments, including its high yield and purity. However, its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and long-term safety.

Future Directions

There are several future directions for FDCA research, including studying its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related diseases. Additionally, more research is needed to determine its mechanism of action and potential side effects. FDCA also has potential as a starting material for the synthesis of other cyclic amide derivatives with potential therapeutic applications.

Synthesis Methods

FDCA can be synthesized using different methods, including the reaction of 2-furylmethylamine with cyclohexanone followed by the reaction with phosgene and ammonia. Another method involves the reaction of 2-furylmethylamine with cyclohexanone followed by the reaction with oxalyl chloride and ammonia. The yield of FDCA using these methods is high, and the purity can be achieved using recrystallization.

Scientific Research Applications

FDCA has been studied in various scientific research applications, including as a promising anti-cancer agent. Studies have shown that FDCA can inhibit the growth of cancer cells in vitro and in vivo. Additionally, FDCA has been studied for its anti-inflammatory and anti-oxidant properties, which make it a potential therapeutic agent for various diseases.

properties

IUPAC Name

1-N,4-N-bis(furan-2-ylmethyl)cyclohexane-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c21-17(19-11-15-3-1-9-23-15)13-5-7-14(8-6-13)18(22)20-12-16-4-2-10-24-16/h1-4,9-10,13-14H,5-8,11-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYYPIFEVLMPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCC2=CC=CO2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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